8-Methylpyrrolo[1,2-a]pyrazine
CAS No.: 110674-39-0
Cat. No.: VC0025540
Molecular Formula: C8H8N2
Molecular Weight: 132.166
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110674-39-0 |
|---|---|
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.166 |
| IUPAC Name | 8-methylpyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-6-8(7)10/h2-6H,1H3 |
| Standard InChI Key | GIERUSFNRCQSBR-UHFFFAOYSA-N |
| SMILES | CC1=C2C=NC=CN2C=C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
8-Methylpyrrolo[1,2-a]pyrazine features a bicyclic heterocyclic system where a pyrrole ring is fused to a pyrazine ring, creating a unique molecular architecture. The methyl group is positioned at the 8-position of the fused ring system, which contributes to its distinctive chemical properties and biological activities. This structural arrangement creates a planar, aromatic system with specific electron distribution patterns that influence its interactions with biological targets.
Physical and Chemical Properties
The molecular formula of 8-Methylpyrrolo[1,2-a]pyrazine is C8H8N2 with a molecular weight of 132.166 g/mol. The compound is characterized by its heterocyclic nature, containing two nitrogen atoms in its structure, which contribute to its basic properties and potential for hydrogen bonding interactions. These structural features make it valuable as a scaffold for medicinal chemistry research.
Identification Parameters
Several parameters are used for the precise identification of 8-Methylpyrrolo[1,2-a]pyrazine, which are essential for research and quality control purposes. The compound is assigned CAS No. 110674-39-0 and has specific spectroscopic properties that facilitate its characterization in analytical settings.
Table 1: Key Identification Parameters of 8-Methylpyrrolo[1,2-a]pyrazine
| Parameter | Value |
|---|---|
| CAS No. | 110674-39-0 |
| IUPAC Name | 8-methylpyrrolo[1,2-a]pyrazine |
| Molecular Formula | C8H8N2 |
| Molecular Weight | 132.166 g/mol |
| Standard InChI | InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-6-8(7)10 |
| Standard InChIKey | GIERUSFNRCQSBR-UHFFFAOYSA-N |
| SMILES Notation | CC1=C2C=NC=CN2C=C1 |
Synthesis Methods and Approaches
General Synthetic Strategies
Biological Activities and Applications
Pharmaceutical Relevance
The heterocyclic nature of 8-Methylpyrrolo[1,2-a]pyrazine makes it an attractive scaffold for drug development. The compound's structure allows for various modifications and substitutions, enabling the creation of derivatives with enhanced biological activities or improved pharmacokinetic properties. This versatility explains its importance in pharmaceutical research and development efforts.
Comparative Analysis with Related Compounds
Structural Isomers
A comparative analysis of 8-Methylpyrrolo[1,2-a]pyrazine with its structural isomers reveals important distinctions in chemical properties and biological activities. One notable isomer is 3-Methylpyrrolo[1,2-a]pyrazine (CAS No. 64608-61-3), which shares the same molecular formula (C8H8N2) and weight (132.16 g/mol) but differs in the position of the methyl group.
Comparative Properties
The positional isomerism between 8-Methylpyrrolo[1,2-a]pyrazine and 3-Methylpyrrolo[1,2-a]pyrazine results in distinct chemical and biological properties, despite their structural similarities. These differences highlight the importance of methyl group positioning in determining the compound's interactions with biological targets and its potential applications.
Table 2: Comparative Analysis of Pyrrolopyrazine Derivatives
| Property | 8-Methylpyrrolo[1,2-a]pyrazine | 3-Methylpyrrolo[1,2-a]pyrazine | (S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine |
|---|---|---|---|
| CAS No. | 110674-39-0 | 64608-61-3 | 1261569-85-0 |
| Molecular Formula | C8H8N2 | C8H8N2 | C8H16N2 |
| Molecular Weight | 132.166 g/mol | 132.16 g/mol | 140.23 g/mol |
| InChIKey | GIERUSFNRCQSBR-UHFFFAOYSA-N | XYRFUMWGAXDPKS-UHFFFAOYSA-N | IPGPAUBAGCJNHI-QMMMGPOBSA-N |
| SMILES | CC1=C2C=NC=CN2C=C1 | CC1=CN2C=CC=C2C=N1 | C[C@@]12CCCN1CCNC2 |
| Structural Feature | Methyl at 8-position | Methyl at 3-position | Saturated ring system with methyl at 8a-position |
Functional Derivatives
Beyond structural isomers, functional derivatives of 8-Methylpyrrolo[1,2-a]pyrazine have been explored for enhanced pharmaceutical properties. For instance, 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one has been identified as a binder to bromodomain and extra-terminal (BET) family proteins, demonstrating potential applications in cancer therapy . This demonstrates how minor modifications to the core structure can significantly alter biological activity profiles.
Analytical Techniques for Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for purity determination and quantification of 8-Methylpyrrolo[1,2-a]pyrazine in various matrices. These techniques, often coupled with mass spectrometry, allow for sensitive and selective detection of the compound, which is essential for research and quality control purposes.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in 8-Methylpyrrolo[1,2-a]pyrazine. This technique is particularly valuable for confirming the precise orientation of the methyl group and the planarity of the fused ring system, which can influence the compound's interactions with biological targets.
Research Findings and Developments
Structure-Activity Relationships
Recent studies on pyrrolopyrazine derivatives have established important structure-activity relationships that may be relevant to 8-Methylpyrrolo[1,2-a]pyrazine. Research has shown that modifications to the core structure, particularly substitutions at specific positions, can significantly impact biological activity. These findings provide a foundation for rational design of new derivatives with enhanced properties .
Pharmacological Studies
Future Research Directions
Synthetic Methodology Advancement
Developing more efficient and environmentally friendly synthetic routes for 8-Methylpyrrolo[1,2-a]pyrazine represents another important research direction. Improved synthetic methodologies could facilitate larger-scale production and enable more extensive biological testing, accelerating the compound's research applications .
Combination with Other Scaffolds
The creation of hybrid molecules incorporating 8-Methylpyrrolo[1,2-a]pyrazine with other pharmacophores represents a promising approach for developing compounds with enhanced or novel biological activities. Recent research on heterocyclic hybrids suggests that such combinations can lead to synergistic effects and improved drug-like properties .
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